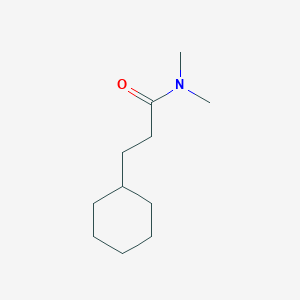

N,N-Dimethyl-3-(cyclohexyl)-propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N,N-Dimethyl-3-(cyclohexyl)-propanamide” likely refers to a compound that contains a propanamide group (a type of amide) and a cyclohexyl group (a type of cycloalkane), with two methyl groups attached to the nitrogen atom of the amide .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine (such as N,N-dimethylamine) with a carboxylic acid or its derivative (such as 3-cyclohexylpropanoic acid) in a process known as amide coupling .Molecular Structure Analysis

The molecule would have a cyclohexyl group attached to the third carbon of a three-carbon chain, with the terminal carbon of the chain involved in an amide functional group. The nitrogen of the amide would also be bonded to two methyl groups .Chemical Reactions Analysis

As an amide, this compound would be expected to participate in reactions characteristic of this functional group. This could include hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the presence of the amide functional group and the cyclohexyl group. The compound is likely to be a solid or liquid at room temperature, with a relatively high boiling point for an organic compound due to the presence of the polar amide group .Scientific Research Applications

Synthons for Heterocycles

N,N-Dimethyl-3-(cyclohexyl)-propanamide can be used as a building block for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives . This makes it a valuable tool in the synthesis of various heterocycles, which are core structures in many natural products and pharmaceuticals .

Biomedical Applications

The N,N-dimethyl analogues, including N,N-Dimethyl-3-(cyclohexyl)-propanamide, have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications . This opens up possibilities for the development of new drugs and therapies.

Surface Active Agents

N,N-Dimethyl-3-(cyclohexyl)-propanamide can act as a surfactant, remaining surface active and forming globular micelles in deep eutectic solvents . This property can be exploited in various fields, including drug delivery and biosensing .

Self-Assembly in Deep Eutectic Solvents

The compound can self-assemble in deep eutectic solvents, a type of green solvent obtained through the complexation of naturally occurring salts with compounds . This self-assembly behavior can be utilized in the development of new materials and nanotechnology.

Radical Formation

N,N-Dimethyl-3-(cyclohexyl)-propanamide can undergo oxidation to form a radical cation, which can deprotonate to give a radical . This property can be used in various chemical reactions and synthesis processes.

Tailoring Surfactant Mixtures

The compound can be mixed with other surfactants to alter the surface behavior and self-assembly of the mixtures . This can lead to the development of surfactant systems with tailored properties for specific applications.

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Generally, amides are considered less reactive than their carboxylic acid or ester counterparts, but they may still pose risks, particularly if they are able to be hydrolyzed to produce more reactive compounds .

Future Directions

The study of amides is a significant area of research in organic chemistry, due to their prevalence in biologically active compounds. Future research could potentially involve the exploration of the compound’s reactivity, its potential uses in the synthesis of more complex molecules, or its biological activity .

properties

IUPAC Name |

3-cyclohexyl-N,N-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-12(2)11(13)9-8-10-6-4-3-5-7-10/h10H,3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWAWQIDTXAJPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCC1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-3-(cyclohexyl)-propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

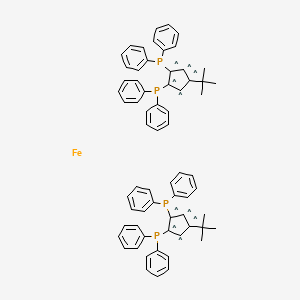

![1,1'-Bis[bis(5-methyl-2-furanyl)phosphino]ferrocene; 98% HiersoPHOS-3](/img/structure/B6319525.png)

![4-{[Bis-(2-methoxy-ethyl)-amino]-methyl}-benzoic acid methyl ester, 95%](/img/structure/B6319537.png)